![molecular formula C12H8BrN3S B2954128 2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione CAS No. 1255783-29-9](/img/structure/B2954128.png)
2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate . The intermediates formed are tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates , which ultimately lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These derivatives can further be used to obtain compounds with a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .
Molecular Structure Analysis
The molecular structure of 2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione consists of a pyrazolo[1,5-a]pyrazine core with a 4-bromophenyl substituent. The compound’s IR spectrum shows characteristic peaks for the C≡N bond and NH2 stretching vibrations. In the 1H NMR spectrum , various proton signals are observed, including those from the aromatic ring and the thione group. The 13C NMR spectrum reveals carbon resonances corresponding to different positions in the molecule .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and proton transfers. For example, attack from a nitrogen atom can lead to cyclization intermediates, which are then finalized through proton transfer .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5H-pyrazolo[1,5-a]pyrazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQAKRCAAWOLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CNC(=S)C3=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

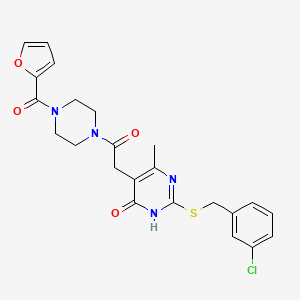
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)


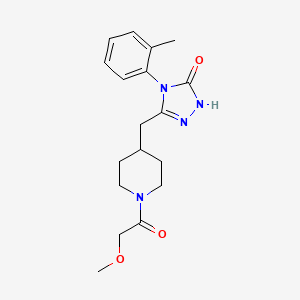
![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)
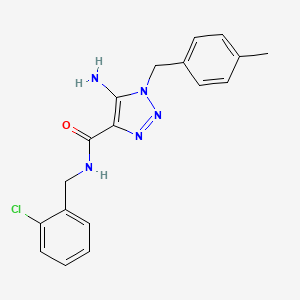

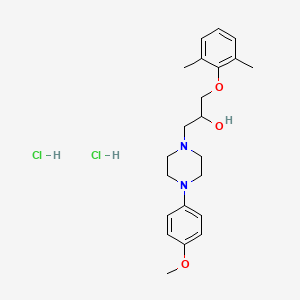
![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)
![2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide](/img/structure/B2954063.png)
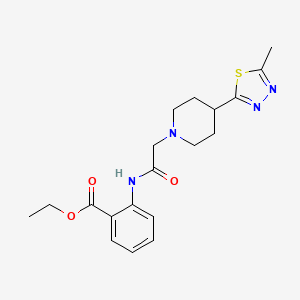
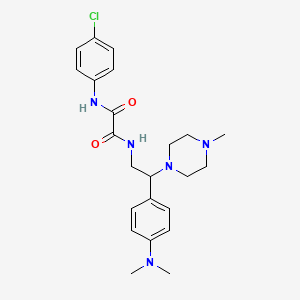
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)